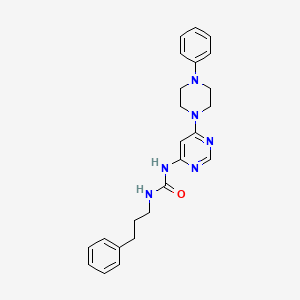

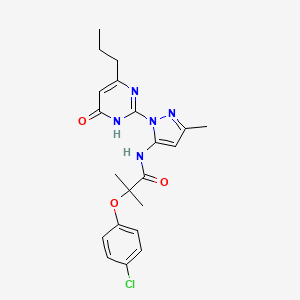

![molecular formula C17H12ClN3O2S3 B2369909 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863595-02-2](/img/structure/B2369909.png)

5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

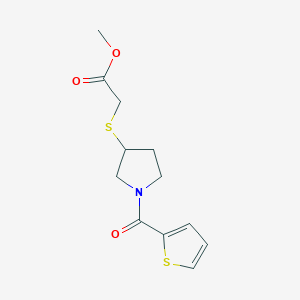

The compound “5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a type of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridines are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves several steps from commercially available substances . The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridines is a fused biheterocycle. It is an electron-deficient system with high oxidative stability and a rigid planar structure, which enables efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 116–118 °C . Its NMR (400 MHz, DMSO-d6) values are δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH) .Aplicaciones Científicas De Investigación

Synthesis of Thiazolo[4,5-b]pyridines

The compound is used in the synthesis of thiazolo[4,5-b]pyridines, which are biologically relevant purine bioisosteres . These compounds have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been identified to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs.

Anti-inflammatory Activity

The compound can be used in the synthesis of thiazolo[4,5-b]pyridines that have anti-inflammatory properties . This could be beneficial in the treatment of inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines, synthesized using the compound, have been found to have antifungal activities . This suggests potential applications in the treatment of fungal infections.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been identified and developed to exhibit antitumor activities . In addition, some derivatives incorporating isoindoline-1,3-dione group have shown promising results against a breast cancer cell line .

PI3Kα Inhibitory Activity

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . This suggests potential applications in the development of new drugs for cancer treatment.

Herbicidal Activity

Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, have been reported to have herbicidal properties . This suggests potential applications in the development of new herbicides.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, the PI3Ks, by inhibiting their activity . This inhibition is achieved through the formation of a charged interaction with Lys802 in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 .

Biochemical Pathways

The inhibition of PI3Ks affects the PI3K/AKT/mTOR pathway, which is an intracellular signaling pathway important in regulating the cell cycle. Therefore, it directly leads to decreased cancer cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is a decrease in cancer cell proliferation and survival due to the inhibition of PI3Ks and the subsequent effects on the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for antitumor or cytotoxic drug molecules .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the charged interaction between the compound and Lys802 . Additionally, the solubility of the compound in various mediums can affect its distribution and absorption in the body

Propiedades

IUPAC Name |

5-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S3/c1-10-11(16-20-13-6-3-9-19-17(13)25-16)4-2-5-12(10)21-26(22,23)15-8-7-14(18)24-15/h2-9,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNOAYOJQQVHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)

![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)

![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)

![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)